
4-(Quinoxalin-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinoxalin-2-yl)butanoic acid is an organic compound with the molecular formula C12H12N2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)butanoic acid typically involves the reaction of quinoxaline derivatives with butanoic acid or its derivatives. One common method is the condensation of 2-quinoxalinecarboxaldehyde with butanoic acid in the presence of a suitable catalyst under reflux conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, where quinoxaline boronic acid derivatives are coupled with butanoic acid halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and recyclable catalysts, such as sulfated polyborate, has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
4-(Quinoxalin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
科学的研究の応用
4-(Quinoxalin-2-yl)butanoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(Quinoxalin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, quinoxaline derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and bacterial growth . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a benzene ring fused to a pyrazine ring.
Quinazoline: A similar bicyclic compound with a benzene ring fused to a pyrimidine ring.
Cinnoline: A bicyclic compound with a benzene ring fused to a pyridazine ring.
Phthalazine: A bicyclic compound with a benzene ring fused to a pyridazine ring.
Uniqueness
4-(Quinoxalin-2-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex quinoxaline derivatives .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
4-quinoxalin-2-ylbutanoic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-2,5-6,8H,3-4,7H2,(H,15,16) |
InChIキー |
FQGSKIQDLUQEMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)
![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
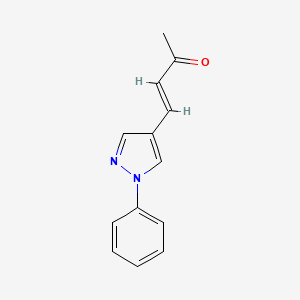
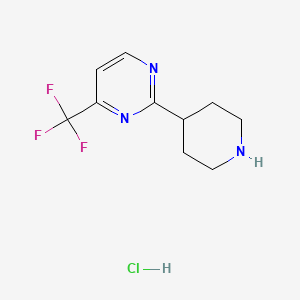

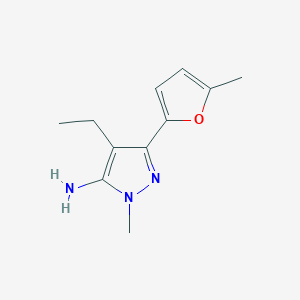
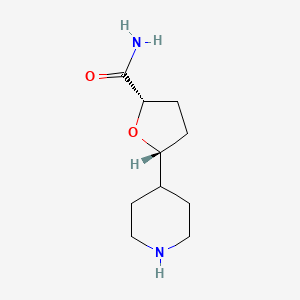
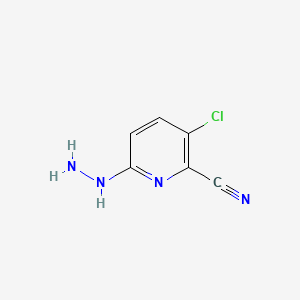
![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
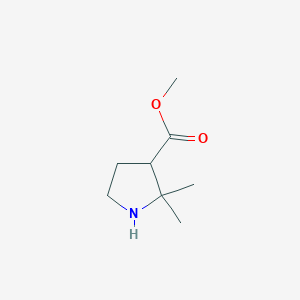
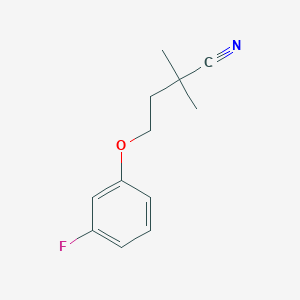

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)

